![molecular formula C11H9NO5 B6353159 3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1043605-25-9](/img/structure/B6353159.png)

3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

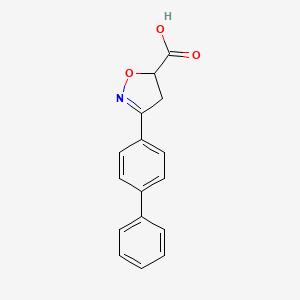

Compounds with a 1,3-benzodioxol-5-yl group are organic compounds containing a 1,3-benzodioxole moiety . This group is a heterocyclic compound (a ring structure containing atoms of at least two different elements) and is often found in various pharmaceuticals and research chemicals .

Synthesis Analysis

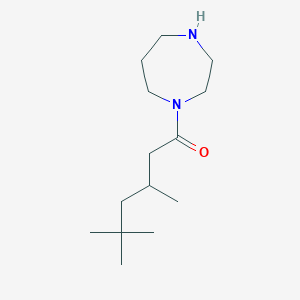

The synthesis of these types of compounds often involves complex organic reactions. Unfortunately, without specific information on the compound , it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzodioxole moiety, which consists of a benzene ring fused to a 1,3-dioxole ring . The exact structure would depend on the specific substituents attached to this core structure .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Some general properties of compounds with a benzodioxole moiety can include a certain molecular weight and formula .Wirkmechanismus

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Microtubules are a key target for anticancer agents . The compound has also shown activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .

Mode of Action

The compound interacts with its targets by modulating microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with microtubules and tubulin, it disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound has high gastrointestinal absorption , indicating good bioavailability.

Result of Action

The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . It has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to have high selectivity for kinases . The nature of these interactions is complex and can involve both binding and inhibition .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For example, it has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . It also has inhibitory activity against malaria parasites and amines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Eigenschaften

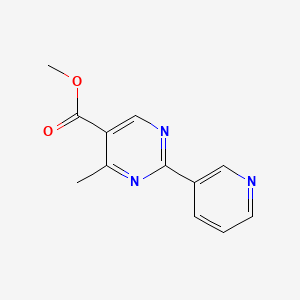

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-11(14)10-4-7(12-17-10)6-1-2-8-9(3-6)16-5-15-8/h1-3,10H,4-5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYVXIWPGMVQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC3=C(C=C2)OCO3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)